IM-12 (CAS: 1129669-05-1) is a cell-permeable, non-symmetrically substituted indolylmaleimide that functions as a potent and selective inhibitor of glycogen synthase kinase 3β (GSK-3β) . By inhibiting GSK-3β, IM-12 stabilizes intracellular β-catenin and actively enhances canonical Wnt signaling [1]. Supplied as a yellow-orange crystalline powder, it is primarily procured for stem cell biology to attenuate proliferation and drive the neuronal differentiation of human neural progenitor cells (hNPCs), as well as for specialized oncology modeling requiring specific cytoskeletal interactions .
If a laboratory simply needs to activate Wnt/β-catenin signaling, aminopyrimidine derivatives like CHIR-99021 are the standard procurement choice due to their extreme, >500-fold selectivity for GSK-3. However, substituting CHIR-99021 or the structurally related SB216763 for IM-12 fails when the experimental design requires the distinct polypharmacology of the indolylmaleimide scaffold. Specifically, IM-12 exhibits a secondary, structure-intrinsic ability to depolymerize tubulin and induce mitotic arrest—a feature absent in highly selective benchmark GSK-3 inhibitors [1]. Consequently, using generic GSK-3 inhibitors in complex oncology or neurogenesis models will fail to replicate the dual cytoskeletal and canonical Wnt-signaling disruptions exclusively driven by IM-12.
In cell-free luminometric kinase assays, IM-12 demonstrates a GSK-3β IC50 of 53 nM. While active in the nanomolar range, this is slightly less potent than the aminopyrimidine CHIR-99021 (IC50 = 6.7 nM) and comparable to the structurally related bis-indolylmaleimide SB216763 (IC50 = 34.3 nM) . This establishes IM-12 as a reliable canonical Wnt activator, though its selection over CHIR-99021 is typically driven by its secondary cellular effects rather than pure kinase affinity.
| Evidence Dimension | GSK-3β IC50 (Cell-free) |
| Target Compound Data | 53 nM |
| Comparator Or Baseline | CHIR-99021 (6.7 nM) and SB216763 (34.3 nM) |
| Quantified Difference | 7.9-fold lower affinity than CHIR-99021; 1.5-fold lower than SB216763 |
| Conditions | Luminometric kinase assay with recombinant GSK-3β and pGS-2 peptide substrate |
Provides baseline dosing expectations, showing that IM-12 requires slightly higher concentrations than ultra-selective benchmarks to achieve equivalent kinase inhibition.
While cell-free affinity is in the nanomolar range, achieving functional GSK-3β inhibition in intact human neural progenitor cells (hNPCs, ReNcell VM line) requires higher concentrations. IM-12 exhibits a cellular IC50 of 3.8 μM for GSK-3β inhibition, effectively increasing β-catenin levels and driving neuronal differentiation at a standard working concentration of 3 μM [1]. This bell-shaped dose-response behavior necessitates precise titration compared to more linear inhibitors.
| Evidence Dimension | Cellular IC50 (GSK-3β inhibition in hNPCs) |
| Target Compound Data | 3.8 μM (optimal working concentration ~3 μM) |
| Comparator Or Baseline | Cell-free IC50 (53 nM) |
| Quantified Difference | ~71-fold shift between cell-free and whole-cell efficacy |
| Conditions | ReNcell VM human neural progenitor cells, β-catenin accumulation assay |
Guides procurement and protocol design by establishing the necessary micromolar working concentrations required for intact cell assays, preventing underdosing.
The most critical differentiator of IM-12 from generic GSK-3 inhibitors is its direct interference with microtubule dynamics. Unlike highly selective inhibitors such as CHIR-99021, IM-12 induces in vitro tubulin depolymerization, leading to mitotic arrest and apoptosis in human progenitor and cancer cell lines [1]. This dual action makes it non-interchangeable with pure Wnt activators when studying cytoskeletal-linked apoptotic pathways.
| Evidence Dimension | Microtubule structural integrity |
| Target Compound Data | Induces tubulin depolymerization and mitotic arrest |
| Comparator Or Baseline | CHIR-99021 (No tubulin interference) |
| Quantified Difference | Qualitative presence of cytoskeletal disruption unique to the indolylmaleimide scaffold |
| Conditions | In vitro tubulin assembly assays and human cancer cell culture |
Justifies the specific procurement of IM-12 over cheaper or more common GSK-3 inhibitors when dual Wnt-activation and cytoskeletal disruption are required.
For translational workflows, IM-12 demonstrates predictable processability. It is soluble in DMSO (up to 50 mg/mL) and can be formulated for in vivo administration without precipitation using a standard vehicle system (10% DMSO, 40% PEG300, 5% Tween 80, 45% ddH2O) or simple lipid emulsions (10% DMSO in corn oil) . This solubility profile ensures reproducible dosing in animal models of ischemic stroke or oncology.
| Evidence Dimension | Stock solution concentration and in vivo vehicle stability |
| Target Compound Data | 50 mg/mL in DMSO; stable in 10% DMSO/PEG/Tween aqueous vehicle |
| Comparator Or Baseline | Standard hydrophobic small molecule requirements |
| Quantified Difference | Maintains clarity and avoids precipitation in standard multi-component aqueous vehicles |
| Conditions | Room temperature formulation with sequential solvent addition |
Ensures that buyers transitioning from in vitro to in vivo models will not face formulation bottlenecks or require specialized lipid nanoparticle delivery systems.
IM-12 is utilized in stem cell workflows requiring the transition of progenitor cells into mature neurons. By applying its 3 μM cellular working concentration, researchers can reliably accumulate β-catenin and drive neurogenesis in lines such as ReNcell VM [1].
For cancer research focusing on the intersection of Wnt signaling and cytoskeletal integrity, IM-12 provides a distinct structural advantage. Its secondary tubulin-depolymerizing effect allows for the simultaneous induction of mitotic arrest and GSK-3β inhibition, a phenotype impossible to achieve with pure Wnt activators like CHIR-99021 [2].
IM-12 is procured as a critical component in specialized '5i' inhibitor cocktails. Its specific binding kinetics and bell-shaped dose-response curve make it a targeted selection over standard inhibitors when maintaining precise naive stem cell states or managing complex pluripotency transitions.
Irritant